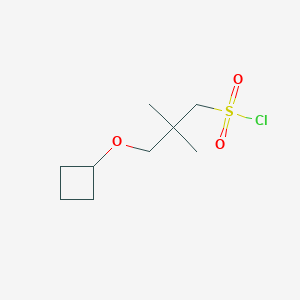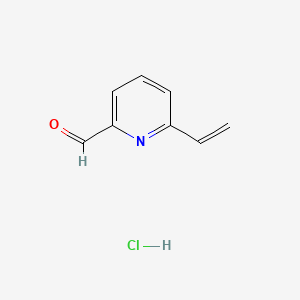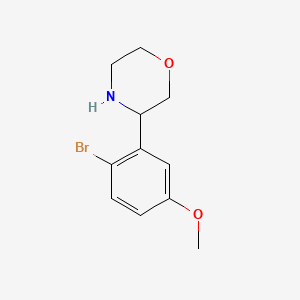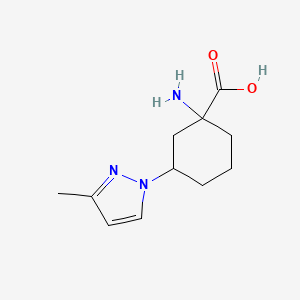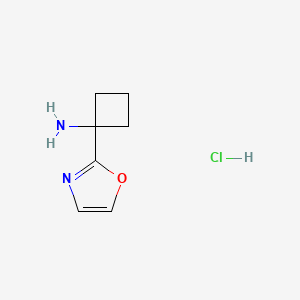
1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl It is a derivative of cyclobutanamine, where the amine group is substituted with an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclobutanone with hydroxylamine to form the oxime, followed by cyclization to form the oxazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. The cyclobutanamine moiety can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,2-Oxazol-3-yl)cyclobutan-1-amine hydrochloride
- 1-(1,3-Thiazol-2-yl)cyclobutan-1-amine hydrochloride
- 1-(1,3-Oxazol-4-yl)cyclobutan-1-amine hydrochloride
Uniqueness
1-(1,3-Oxazol-2-yl)cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxazole ring enhances its potential for hydrogen bonding and π-π interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H11ClN2O |
|---|---|
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
1-(1,3-oxazol-2-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-7(2-1-3-7)6-9-4-5-10-6;/h4-5H,1-3,8H2;1H |
InChI-Schlüssel |
WLCNFTLDSIZUNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=NC=CO2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)

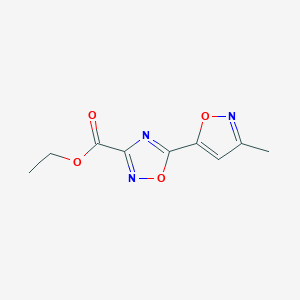
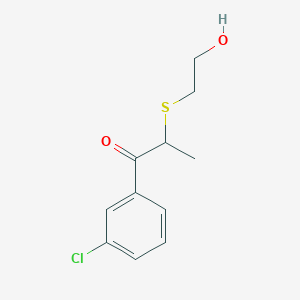

![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)
